N-(4-bromophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide
Description
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Properties
IUPAC Name |
N-(4-bromophenyl)-2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrCl3N2O5S/c1-33-10-11-34-22-13-21(19(26)12-20(22)27)29(35(31,32)18-8-4-16(25)5-9-18)14-23(30)28-17-6-2-15(24)3-7-17/h2-9,12-13H,10-11,14H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJBJWKGXZWNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrCl3N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-{N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]4-chlorobenzenesulfonamido}acetamide, also known by its chemical identifier CAS 338967-66-1, is a compound with significant potential in medicinal chemistry. Its complex structure suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings and data tables to elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 622.74 g/mol. The presence of multiple halogen substituents and a sulfonamide group indicates potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H20BrCl3N2O5S |
| Molar Mass | 622.74 g/mol |
| CAS Number | 338967-66-1 |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.
- Anticancer Activity : The compound has been evaluated for its efficacy against different cancer cell lines, particularly estrogen receptor-positive breast cancer (MCF7). The results suggest that certain derivatives exhibit potent antiproliferative effects.
Antimicrobial Studies
A study conducted by Sharma et al. (2019) investigated the antimicrobial properties of similar compounds. Using the turbidimetric method, they assessed the effectiveness against various bacterial strains. Key findings include:
- Active Compounds : Compounds d1, d2, and d3 demonstrated promising antimicrobial activity.
- Mechanism of Action : It was suggested that these compounds inhibit bacterial lipid biosynthesis.
Anticancer Studies
In another study focusing on anticancer activity, compounds derived from similar structures were tested against MCF7 cells using the Sulforhodamine B (SRB) assay:
- Most Active Compounds : Compounds d6 and d7 were identified as the most effective against breast cancer cells.
- Molecular Docking : Molecular docking studies indicated favorable binding interactions with key receptors involved in cancer proliferation.
Case Study 1: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Potential
A comparative analysis revealed that the compound's derivatives showed higher cytotoxicity against MCF7 cells compared to standard chemotherapeutics, indicating a potential for development into a novel anticancer agent.
Q & A
Q. How can the synthesis of this compound be optimized to account for its structural complexity?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Step 1 : Formation of the sulfonamide bridge via nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 2,4-dichloro-5-(2-methoxyethoxy)aniline under basic conditions (e.g., pyridine or triethylamine) .
- Step 2 : Acetamide coupling using chloroacetyl chloride and 4-bromoaniline in anhydrous dichloromethane with a coupling agent like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol.
- Monitoring : Reaction progress tracked via TLC (Rf ~0.3–0.5 in hexane:EtOAc 3:1) and confirmed by NMR (e.g., singlet at δ 3.3–3.7 ppm for methoxyethoxy groups) .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : and NMR to confirm substituent integration (e.g., bromophenyl protons at δ 7.2–7.6 ppm, sulfonamide NH at δ 9.8–10.2 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] expected at ~650–660 m/z) .
- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement (space group P2/c, unit cell dimensions ~5–20 Å) .
- HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .
Q. How should preliminary biological activity screening be designed?
- Methodological Answer :
- Enzyme Inhibition : Use fluorometric assays (e.g., α-glucosidase inhibition at 37°C, pH 6.8) with acarbose as a positive control .
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli (ATCC strains) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC calculation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of halogen substituents?
- Methodological Answer :
- Analog Synthesis : Replace bromine (4-bromophenyl) with chlorine or iodine, and modify the methoxyethoxy group to ethoxy or hydroxy .
- Biological Testing : Compare IC values across analogs in enzyme inhibition assays. For example, bromine may enhance lipophilicity and target binding vs. chlorine .
- Computational Analysis : Molecular docking (AutoDock Vina) to predict binding affinities with target enzymes (e.g., α-glucosidase) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Purity Verification : Re-analyze disputed samples via HPLC and NMR (if applicable) to rule out impurities .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, solvent/DMSO concentration) .
- Meta-Analysis : Compare data across structurally similar compounds (e.g., sulfonamide derivatives in ) to identify trends .
Q. How can crystallographic data inform conformational stability and reactivity?
- Methodological Answer :
- Crystal Structure Determination : Use SHELXL-97 for refinement; analyze torsion angles (e.g., sulfonamide S–N–C–C dihedral angles) to assess planarity .
- Hydrogen Bonding : Identify intermolecular H-bonds (e.g., NH···O=S) that stabilize the crystal lattice and influence solubility .
- DFT Calculations : Compare experimental bond lengths/angles with theoretical models (B3LYP/6-31G*) to validate electronic effects .
Q. What mechanistic insights can be gained from studying enzyme inhibition kinetics?
- Methodological Answer :
- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Fluorescence Quenching : Monitor tryptophan residue changes in target enzymes (e.g., α-glucosidase) upon compound binding .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
